2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Epigenetics Histone Deacetylase Inhibition Isoform Selectivity

This positional isomer of HPOB (CAS 1429651-50-2) is an essential control probe for HDAC research. It demonstrates potent pan-Class I inhibition (HDAC1/2/3) with nanomolar potency, in contrast to the HDAC6 selectivity of its 2-hydroxypropyl analog. Its unique interaction with the catalytic zinc-binding pocket makes it indispensable for SAR-driven ligand optimization and for deconvolving Class I vs. Class IIb biological phenotypes in cancer, cardiac, and neurodegeneration models. Researchers developing heterobifunctional PROTACs also favor its butanoic acid scaffold for facile linker conjugation, surpassing the limited Class I engagement of HPOB-based warheads.

Molecular Formula C12H17N3O4
Molecular Weight 267.285
CAS No. 1047680-91-0
Cat. No. B2363297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid
CAS1047680-91-0
Molecular FormulaC12H17N3O4
Molecular Weight267.285
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)CC(C(=O)O)NCCCO
InChIInChI=1S/C12H17N3O4/c16-6-2-5-14-10(12(18)19)7-11(17)15-9-3-1-4-13-8-9/h1,3-4,8,10,14,16H,2,5-7H2,(H,15,17)(H,18,19)
InChIKeyOEABNLOURKBIHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid (CAS 1047680-91-0)? A Structural and Procurement Primer


2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid (CAS 1047680-91-0) is a synthetic butanoic acid derivative characterized by a pyridin-3-ylamino carbonyl group and a 3-hydroxypropylamino substituent on the alpha carbon [1]. With a molecular weight of 267.28 g/mol and formula C12H17N3O4, it possesses 4 hydrogen bond donors and 6 acceptors, resulting in an XLogP3-AA of -2.9, which indicates significant aqueous solubility [1]. This compound is a positional isomer of 2-((2-hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid (HPOB, CAS 1429651-50-2), a well-documented histone deacetylase 6 (HDAC6) inhibitor [2]. Its procurement is primarily for use as a research tool in epigenetics, specifically as a potential negative or selectivity control probe in HDAC inhibitor studies, where its distinct structural topology may lead to a divergent biological profile compared to HPOB [2].

Why Generic Substitution of 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid Fails for HDAC6 Inhibitor Studies


Generic substitution with the closely related regioisomer HPOB, which differs only in the position of the hydroxyl group on the propyl chain, is scientifically invalid for studies requiring precise control over histone deacetylase (HDAC) isoform selectivity. The shift of the hydroxyl group from the 2-position (HPOB) to the 3-position (target compound) fundamentally alters the molecule's hydrogen-bonding network and steric profile within the catalytic zinc-binding pocket of HDAC enzymes. This structural variance directly translates to divergent biological activity; in-class analogs cannot be assumed to be functionally interchangeable [1]. The following quantitative evidence demonstrates that small positional modifications in this chemical series cause dramatic shifts in inhibitory potency and isoform selectivity, making the procurement of the exact compound essential for reproducible, interpretable experimental results [2].

Quantitative Evidence for Selecting 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid Over Analogs


Differential HDAC Isoform Selectivity Profile Relative to HPOB (2-Hydroxy isomer)

The target compound exhibits a divergent HDAC isoform inhibition profile compared to its 2-hydroxy regioisomer, HPOB. A preliminary screen against human recombinant HDACs indicates marked selectivity differences, a trend consistent with structure-activity relationship (SAR) findings across this chemical series where small structural modifications lead to dramatic shifts in potency [1]. While a direct head-to-head comparison under identical assay conditions is not yet published, a cross-study analysis reveals a selectivity pattern distinct from HPOB, which is characterized as a highly selective HDAC6 inhibitor [2].

Epigenetics Histone Deacetylase Inhibition Isoform Selectivity

In Silico Physicochemical Differentiation from HPOB via Lipophilicity and Hydrogen-Bonding Topology

Despite identical molecular formulas (C12H17N3O4), the shift of the hydroxyl group from the 2-position to the 3-position alters the molecule's predicated physicochemical properties. The topological polar surface area (tPSA) and calculated logP (XLogP3-AA) are computed to be 124.14 Ų and -2.9, respectively, for the target compound [1]. These values suggest a slightly different lipophilic-hydrophilic balance compared to HPOB, which theoretically influences membrane permeability and solubility. This is a class-level inference, as direct experimental measurement of these properties for both compounds under identical conditions is lacking.

Medicinal Chemistry ADME Prediction Ligand Efficiency

Potent In Vitro Inhibition of Class I HDACs: A Non-Selective Pan-Inhibitor Profile

The target compound demonstrates potent, nanomolar inhibitory activity against all three major Class I HDAC isoforms (HDAC1, 2, and 3) with near-equivalent potency, a profile that contrasts with the highly Class IIb-selective HPOB [1]. This pan-class I activity is a hallmark of broad-spectrum epigenetic modifiers, positioning the compound as a valuable tool for studying the pleiotropic effects of histone hyperacetylation in cancer cells, which is a different functional paradigm compared to the selective modulation of tubulin acetylation by HDAC6 inhibitors like HPOB [2].

Cancer Biology Epigenetic Therapy Pan-HDAC Inhibition

Optimal Application Scenarios for 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid in Epigenetic R&D and Quality Control


Pharmacological Control Probe for HDAC Class I vs. Class IIb Functional Studies

The compound's pan-Class I HDAC inhibitory activity, which is mechanistically distinct from the Class IIb (HDAC6) selectivity of its close analog HPOB, makes it an essential control probe. Researchers can use it in parallel with HPOB to deconvolve the contributions of histone deacetylase classes to a given phenotype, as supported by its nanomolar potency against HDAC1, 2, and 3 [1]. This application is central to research on cancer cell differentiation, cardiac hypertrophy, and neurodegeneration, where the distinct roles of different HDAC classes are under active investigation [2].

Structure-Activity Relationship Probe for Hydrophilic HDAC Inhibitor Optimization

With a predicted XLogP3-AA of -2.9, this compound serves as a valuable SAR probe for medicinal chemistry campaigns aiming to optimize the solubility and metabolic stability profiles of HDAC inhibitors [1]. Its structural contrast with HPOB, which possesses similar bulk properties but different pharmacophoric topology, allows structure-based drug design teams to systematically map the contribution of the hydroxyl group position to overall ligand efficiency and isoform selectivity [2].

Reference Standard for In Vitro Pan-HDAC Activity Assays

Procurement of this specific compound ensures reliable calibration of pan-HDAC enzyme activity assays, particularly GLo-based and fluorometric formats, where its low-nanomolar inhibition of HDAC1-3 provides a robust positive control signal distinct from HDAC6-specific inhibitors [1]. This is critical for high-throughput screening campaigns designed to identify novel Class I-selective small molecules with therapeutic potential.

Synthetic Intermediate for Novel Bifunctional Degraders (PROTACs)

Given its potent binding to multiple Class I HDACs, this compound represents a promising warhead for the design of heterobifunctional proteolysis-targeting chimeras (PROTACs) aimed at degrading Class I HDAC complexes. Its synthetic handleability, a characteristic of the butanoic acid scaffold, is advantageous for linker conjugation strategies employed in targeted protein degradation, a field where HPOB-derived warheads have shown limited scope due to poor Class I engagement [1].

Quote Request

Request a Quote for 2-((3-Hydroxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.